[(4-Pentyloxyphenyl)sulfonyl](2,2,6,6-tetramethyl(4-piperidyl))amine
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Overview
Description
(4-Pentyloxyphenyl)sulfonyl)amine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pentyloxyphenyl group attached to a sulfonyl moiety, which is further linked to a tetramethylpiperidyl amine. Such a structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Pentyloxyphenyl)sulfonyl)amine typically involves multiple steps, starting with the preparation of the pentyloxyphenyl sulfonyl chloride. This intermediate is then reacted with 2,2,6,6-tetramethyl-4-piperidyl amine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reaction is carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of (4-Pentyloxyphenyl)sulfonyl)amine involves similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(4-Pentyloxyphenyl)sulfonyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(4-Pentyloxyphenyl)sulfonyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, coatings, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (4-Pentyloxyphenyl)sulfonyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tetramethylpiperidyl moiety contributes to the compound’s stability and enhances its binding affinity to the target molecules.
Comparison with Similar Compounds
(4-Pentyloxyphenyl)sulfonyl)amine can be compared with other similar compounds, such as:
2,2,6,6-Tetramethyl-4-piperidyl methacrylate: Known for its use in polymer synthesis and as a stabilizer.
2,2,6,6-Tetramethyl-4-piperidinol: Used as an intermediate in the synthesis of hindered amine light stabilizers.
2,2,6,6-Tetramethylpiperidine: Commonly used as a base in organic synthesis.
The uniqueness of (4-Pentyloxyphenyl)sulfonyl)amine lies in its combined structural features, which provide a balance of reactivity and stability, making it suitable for diverse applications.
Properties
Molecular Formula |
C20H34N2O3S |
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Molecular Weight |
382.6 g/mol |
IUPAC Name |
4-pentoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H34N2O3S/c1-6-7-8-13-25-17-9-11-18(12-10-17)26(23,24)21-16-14-19(2,3)22-20(4,5)15-16/h9-12,16,21-22H,6-8,13-15H2,1-5H3 |
InChI Key |
YAJSBIAKSOBBBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Origin of Product |
United States |
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